

Spectroscopic Analysis of Boc-D-Trp(For)-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-D-Trp(For)-OH**

Cat. No.: **B557143**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N α -Boc-N-in-formyl-D-tryptophan (**Boc-D-Trp(For)-OH**). Due to the limited availability of detailed public spectroscopic data for this specific compound, this guide presents data from closely related and structurally similar analogues, namely Boc-D-Trp-OH and Boc-L-Trp-OH. This information serves as a valuable reference for the characterization and analysis of this protected amino acid derivative.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for analogues of **Boc-D-Trp(For)-OH**. These values provide an expected range for the chemical shifts and vibrational frequencies for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of Analogous Compounds

Compound	Solvent	Chemical Shift (δ) in ppm
Boc-D-Trp-OH	DMSO-d6	Data not available in a detailed format
Boc-L-Trp-OH	DMSO-d6	10.96 (s, 1H, Indole-NH), 7.57 (d, 1H, Ar-H), 7.36 (d, 1H, Ar-H), 7.26 (s, 1H, Ar-H), 7.01 (t, 1H, Ar-H), 6.97 (t, 1H, Ar-H), 6.71 (d, 1H, NH-Boc), 3.55 (m, 1H, α -CH), 3.28 (dd, 1H, β -CH ₂), 3.06 (dd, 1H, β -CH ₂), 1.3 (s, 9H, Boc-CH ₃)[1]
Boc-Trp	CDCl ₃	7.26 (s, CHCl ₃)[2]

Table 2: ¹³C NMR Spectroscopic Data of Analogous Compounds

Compound	Solvent	Chemical Shift (δ) in ppm
[emim][Boc-Trp]	DMSO-d6	172.68, 154.19, 135.18, 121.59, 120.12, 77.36, 60.18, 43.20, 34.35, 29.00, 26.04, 16.51, 13.45[3]
Tryptophan NCA	dmso-d6	A diagram is available but peak list is not provided[4]

Infrared (IR) Spectroscopy

The IR spectrum of a Boc-protected amino acid is characterized by several key absorption bands. For a solid sample of **Boc-D-Trp(For)-OH**, measured as a KBr pellet, the following characteristic peaks are expected.

Table 3: Expected FT-IR Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	3300-2500	Broad
N-H stretch (Amine/Amide)	3400-3200	Medium
C-H stretch (Aromatic/Aliphatic)	3100-2850	Medium-Weak
C=O stretch (Formyl)	~1700	Strong
C=O stretch (Boc)	~1690	Strong
C=O stretch (Carboxylic Acid)	~1710	Strong
C=C stretch (Aromatic)	1600-1450	Medium-Weak
N-H bend (Amine/Amide)	1640-1550	Medium
C-O stretch (Carboxylic Acid/Boc)	1300-1200	Strong

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the mass spectrometric analysis of **Boc-D-Trp(For)-OH**.

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₁₇ H ₂₀ N ₂ O ₅
Molecular Weight	332.35 g/mol
Expected [M+H] ⁺	333.14
Expected [M+Na] ⁺	355.12

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Boc-D-Trp(For)-OH** are provided below.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - A larger number of scans is typically required due to the low natural abundance of ¹³C.

FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - The concentration of the sample in KBr should generally be around 1%.
- Pellet Formation:

- Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Instrumentation:
 - A mass spectrometer equipped with an electrospray ionization source is used.
- Data Acquisition:
 - The sample solution is introduced into the ESI source at a constant flow rate.
 - Mass spectra are acquired in positive ion mode to observe protonated molecules ($[\text{M}+\text{H}]^+$) and other adducts (e.g., $[\text{M}+\text{Na}]^+$).
 - The instrument is typically scanned over a mass range that includes the expected molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a protected amino acid like **Boc-D-Trp(For)-OH**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Tryptophan(73-22-3) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of Boc-D-Trp(For)-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557143#spectroscopic-data-for-boc-d-trp-for-oh-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com